molecular formula C17H26O2S B12061600 (5-methyl-2-propan-2-ylcyclohexyl) (S)-4-methylbenzenesulfinate

(5-methyl-2-propan-2-ylcyclohexyl) (S)-4-methylbenzenesulfinate

Cat. No.: B12061600
M. Wt: 294.5 g/mol
InChI Key: NQICGNSARVCSGJ-PHQZTZODSA-N
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Description

“(5-methyl-2-propan-2-ylcyclohexyl) (S)-4-methylbenzenesulfinate” is a chemical compound with the following systematic name: (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarboxylic acid. Its chemical formula is C₁₁H₂₀O₂, and its molecular weight is 184.28 g/mol . This compound belongs to the class of monoterpenoids .

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves the following steps:

    Starting Material: Begin with 2-isopropyl-5-methylcyclohexanecarboxylic acid.

    Sulfination: React the starting material with sulfur dioxide (SO₂) to introduce the sulfinate group (-SO₂CH₃) at the benzylic position.

    Resolution: The compound is optically active due to its chiral center. The resolution process yields the desired (S)-enantiomer.

Reaction Conditions:

    Sulfination Reaction: Typically carried out under mild conditions using sulfur dioxide gas or a sulfinate salt (e.g., sodium benzenesulfinate) in a solvent such as dichloromethane or acetonitrile.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions and efficient purification methods.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert the sulfinate group to other functional groups.

    Substitution: The benzylic position can be substituted with different groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., halides, amines, or alkoxides).

Major Products: The major products depend on the specific reaction conditions and the substituents introduced. For example, oxidation may yield carboxylic acids, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Used as a building block in organic synthesis.

    Chiral Ligands: Its chiral nature makes it valuable in asymmetric synthesis.

Biology and Medicine:

    Pharmacology: Investigated for potential pharmaceutical applications.

    Enzyme Inhibition: May interact with enzymes due to its structural features.

Industry:

    Fine Chemicals: Used in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. its chiral center and functional groups suggest interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

This compound’s uniqueness lies in its chiral configuration and the sulfinate group. Similar compounds include other benzenesulfinate derivatives and chiral carboxylic acids.

Properties

Molecular Formula

C17H26O2S

Molecular Weight

294.5 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) (S)-4-methylbenzenesulfinate

InChI

InChI=1S/C17H26O2S/c1-12(2)16-10-7-14(4)11-17(16)19-20(18)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3/t14?,16?,17?,20-/m0/s1

InChI Key

NQICGNSARVCSGJ-PHQZTZODSA-N

Isomeric SMILES

CC1CCC(C(C1)O[S@](=O)C2=CC=C(C=C2)C)C(C)C

Canonical SMILES

CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C

Origin of Product

United States

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